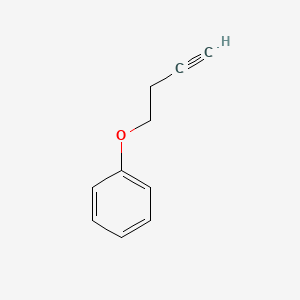
1-(3-Bromobenzyl)-1H-imidazole
Vue d'ensemble
Description
The compound 1-(3-Bromobenzyl)-1H-imidazole is a derivative of imidazole, a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromobenzyl substituent at the 1-position of the imidazole ring suggests potential reactivity for further chemical modifications, such as cross-coupling reactions.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole was reported using the improved Debus-Radziszewski method, which involves the reaction of 2,6-dimethyl-4-bromoaniline, glyoxal, formaldehyde, and ammonium chloride . Although the specific synthesis of 1-(3-Bromobenzyl)-1H-imidazole is not detailed in the provided papers, similar synthetic strategies could be applied, potentially involving a bromination step to introduce the bromobenzyl group.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, which also revealed the presence of intramolecular hydrogen bonding . Although the exact structure of 1-(3-Bromobenzyl)-1H-imidazole is not provided, it is likely that similar intramolecular interactions and crystal packing could be observed.
Chemical Reactions Analysis
Imidazole derivatives are known to participate in various chemical reactions. The Suzuki–Miyaura cross-coupling reactions have been effectively used to functionalize imidazole scaffolds, as demonstrated by the displacement of bromine in 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one with various boronic acids . This suggests that the bromobenzyl group in 1-(3-Bromobenzyl)-1H-imidazole could also undergo cross-coupling reactions to yield a diverse array of substituted imidazoles.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on the substituents attached to the imidazole ring. For example, the introduction of electron-withdrawing or electron-donating groups can significantly affect the molecule's reactivity, solubility, and stability. The presence of a bromobenzyl group in 1-(3-Bromobenzyl)-1H-imidazole would likely make it a suitable candidate for electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atom. Additionally, the lipophilicity of the molecule could be increased, potentially affecting its solubility in organic solvents.
Applications De Recherche Scientifique
Synthesis and Biological Activity Studies :
- Derivatives of 1H-imidazole, including those with bromobenzyl substituents, have been synthesized and investigated for various biological activities. For instance, derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, 1,3,4-oxadiazole, and morpholine rings exhibited significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specifically, some derivatives showed potent ABTS and DPPH scavenging activity and antimicrobial effectiveness against Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Catalysis in Chemical Synthesis :
- Imidazole derivatives have been used as intermediates in chemical syntheses involving copper(I)-catalyzed intramolecular coupling. For example, the coupling of 1-(2-bromobenzyl)-1H-imidazoles in specific reactions led to the formation of heterofused compounds like 5H-imidazo[2,1-a]isoindoles (Huang et al., 2013).
Development of N-Heterocyclic Carbene Complexes :
- Research has been conducted on synthesizing N-heterocyclic carbene (NHC) complexes using imidazole and its derivatives. These complexes, particularly those with silver, have shown promising antibacterial and cytotoxic properties. Studies include the synthesis of symmetrically and non-symmetrically benzyl-substituted NHC-silver complexes and their evaluation for antibacterial and cytotoxic activities (Patil et al., 2010).
Imidazole in Homogeneous Catalysis :
- Imidazole-based compounds have been utilized in the development of C-N donor ligands for homogeneous catalysis. These compounds have been instrumental in catalytic processes like the Heck and Suzuki C-C coupling reactions, demonstrating the versatility of imidazole in catalytic applications (César, Bellemin-Laponnaz, & Gade, 2002).
Radiopharmaceutical Applications :
- Imidazole derivatives have been explored in the field of radiopharmaceuticals. For example, compounds like 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether have been synthesized and labeled for potential use in clinical PET studies as histamine H3 receptor ligands (Iwata et al., 2000).
Ionic Liquid Crystals Development :
- Research into ionic liquid crystals has included the synthesis of imidazolium salts, such as 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide. These compounds have been explored for their mesomorphism and electrochemical behavior, highlighting the diverse applications of imidazole derivatives in material science (Dobbs et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYZLOIBJCHCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436926 | |
| Record name | 1-(3-Bromobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-1H-imidazole | |
CAS RN |
72459-47-3 | |
| Record name | 1-(3-Bromobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



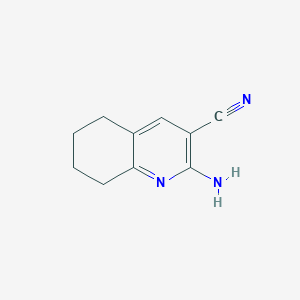
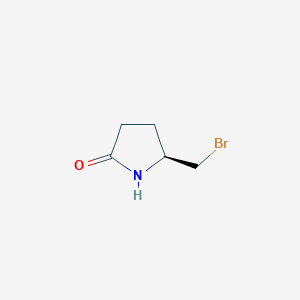
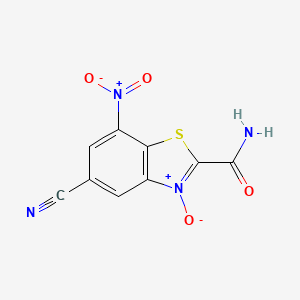
![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)
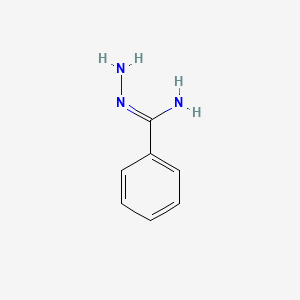





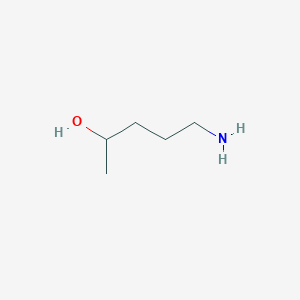

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)
